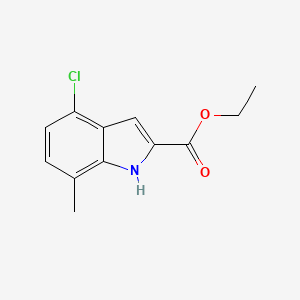

2-(三氟甲基)-1H-吡咯-3-羧酸

描述

Trifluoromethyl groups are often used in medicinal chemistry due to their unique properties. They are chemically stable, resist oxidation/reduction reactions, and are almost entirely alien to biology, which means that metabolic enzymes struggle to degrade them rapidly . This makes the incorporation of trifluoromethyl groups an effective way to increase the metabolic stability of drug compounds .

Synthesis Analysis

The synthesis of molecules in which amides and fluorine atoms are closely associated is far from straightforward. Attempts to assemble fluorinated amides typically require reaction conditions that can cause the degradation of sensitive chemical groups in the target molecule .Molecular Structure Analysis

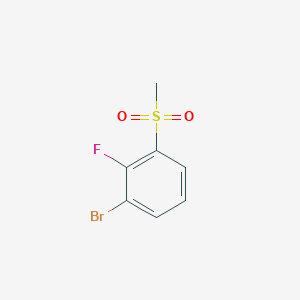

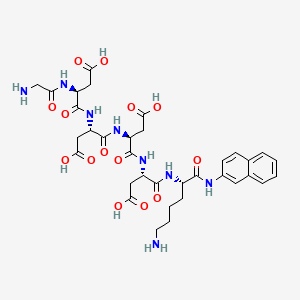

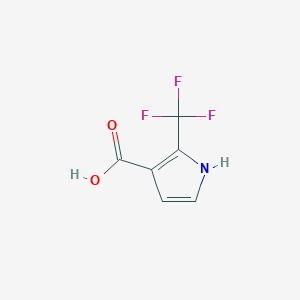

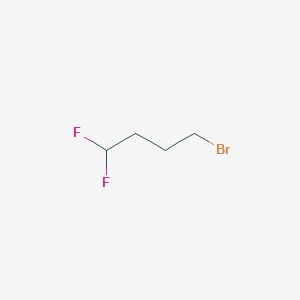

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis

Trifluoromethyl groups are chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of the chemical bonds in the compound. For example, trifluoromethyl groups can increase the metabolic stability of a compound .科学研究应用

Agrochemical Industry

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the synthesis of compounds that protect crops from pests. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective as pesticides .

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various drugs. Its derivatives have been incorporated into several pharmaceutical products, with some currently undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom contribute to the therapeutic efficacy of these drugs .

Veterinary Medicine

The veterinary industry also benefits from derivatives of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid . These derivatives are used in the formulation of animal health products, enhancing the treatment and prevention of diseases in animals .

Molecular Imprinting

This compound is utilized as an acidic functional monomer in molecular imprinting techniques, particularly for substances like nicotine. Molecular imprinting is a method used to create template-shaped cavities in polymer matrices with memory of the template molecules to be used in various sensors and separation methods .

Solid-Phase Extraction

Derivatives of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid have shown good performance in solid-phase extraction processes. This application is particularly relevant in the purification and concentration of specific compounds from complex mixtures .

Synthesis of Domoic Acid

The compound is effective as a strong acid functional monomer in the synthesis of domoic acid, a neurotoxin produced by algae. Its role in the solid-phase extraction of domoic acid is crucial for the study and monitoring of harmful algal blooms .

Diastereoselectivity in Cinchona Alkaloids

It is also used in the preparation of molecularly imprinted polymers that exhibit diastereoselectivity for cinchona alkaloids. This is important for the separation of these compounds, which have medicinal properties .

Manufacture of COMT Inhibitors

Lastly, 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid derivatives are key intermediates in the manufacture of COMT inhibitors. These inhibitors are used in the treatment of diseases like Parkinson’s and are significant in the field of neurodegenerative research .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJJZJYEKSGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)

![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)